molecular formula C10H11N4NaO5 B15216277 Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate

Cat. No.: B15216277
M. Wt: 290.21 g/mol
InChI Key: CTAVTFRQKILGCY-MCDZGGTQSA-M
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Description

The compound “N/A” is a placeholder term often used in scientific literature and databases when the actual name of a compound is not available or not applicable. This term is not specific to any particular chemical structure or class of compounds. Therefore, it is important to clarify the context in which “N/A” is being used to provide accurate and relevant information.

Preparation Methods

Since “N/A” is not a specific compound, there are no defined synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, the preparation methods for a specific compound would involve detailed steps, reagents, and conditions tailored to its chemical structure and desired purity.

Chemical Reactions Analysis

Without a specific chemical structure, it is not possible to analyze the types of reactions “N/A” undergoes, the common reagents and conditions used, or the major products formed. Generally, chemical reactions are classified into categories such as oxidation, reduction, substitution, and addition reactions, each with specific reagents and conditions .

Scientific Research Applications

The term “N/A” does not correspond to a specific compound with defined scientific research applications

Comparison with Similar Compounds

Since “N/A” is not a specific compound, it cannot be compared with other similar compounds.

Properties

Molecular Formula

C10H11N4NaO5

Molecular Weight

290.21 g/mol

IUPAC Name

sodium;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-olate

InChI

InChI=1S/C10H12N4O5.Na/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

CTAVTFRQKILGCY-MCDZGGTQSA-M

Isomeric SMILES

C1=NC2=C(C(=N1)[O-])N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[Na+]

Canonical SMILES

C1=NC2=C(C(=N1)[O-])N=CN2C3C(C(C(O3)CO)O)O.[Na+]

Origin of Product

United States

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